![molecular formula C10H21Cl2N3 B1396419 [3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride CAS No. 1332530-08-1](/img/structure/B1396419.png)
[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride
Overview
Description
The compound is a derivative of 3,5-Dimethylpyrazole , which is an organic compound with the formula (CH3C)2CHN2H. It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Synthesis Analysis
While specific synthesis methods for “[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride” were not found, 3,5-Dimethylpyrazole can be synthesized through the condensation of acetylacetone and hydrazine .
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like acetylcholinesterase (ache) and monoamine oxidase (mao), which are crucial in neurodegenerative disorders .
Mode of Action
Similar compounds have been reported to inhibit the activity of enzymes like ache, thereby affecting the neurotransmission processes .
Biochemical Pathways
Similar compounds have been known to affect the camp pathway, which is a key regulator of many important physiological processes .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Similar compounds have been reported to have neurotoxic potentials .
Action Environment
Similar compounds have been reported to form both linear and cyclic oligomers in solution, with the associations between molecules depending strongly on the type of solvent .
properties
IUPAC Name |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propan-1-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3.2ClH/c1-4-10-8(2)12-13(9(10)3)7-5-6-11;;/h4-7,11H2,1-3H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISYGDFXLFCEKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CCCN)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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